molecular formula C7H9ClFNO B13689887 O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13689887
M. Wt: 177.60 g/mol
InChI Key: OLLDKUQOHROQIU-UHFFFAOYSA-N
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Description

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride is a chemical compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. The reaction conditions generally include maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and consistency. The reaction mixture is typically subjected to filtration and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

O-(4-fluoro-3-methylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

OLLDKUQOHROQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)ON)F.Cl

Origin of Product

United States

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